molecular formula C22H20O B14232936 2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene CAS No. 428517-50-4

2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene

Cat. No.: B14232936
CAS No.: 428517-50-4
M. Wt: 300.4 g/mol
InChI Key: PWJYAMGNPHFDAY-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by a fluorene core substituted with a 4-methoxy-2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the fluorene core or the substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-2,5-dimethylbenzaldehyde or 4-methoxy-2,5-dimethylbenzoic acid .

Scientific Research Applications

2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2,5-dimethylphenylboronic acid
  • (4-Methoxy-2,5-dimethylphenyl)acetonitrile
  • 4-Hydroxy-2,5-dimethyl-3(2H)-furanone

Uniqueness

2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene is unique due to its specific substitution pattern on the fluorene core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications in organic electronics and materials science, where precise control over molecular structure is crucial .

Properties

CAS No.

428517-50-4

Molecular Formula

C22H20O

Molecular Weight

300.4 g/mol

IUPAC Name

2-(4-methoxy-2,5-dimethylphenyl)-9H-fluorene

InChI

InChI=1S/C22H20O/c1-14-11-22(23-3)15(2)10-21(14)17-8-9-20-18(13-17)12-16-6-4-5-7-19(16)20/h4-11,13H,12H2,1-3H3

InChI Key

PWJYAMGNPHFDAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3

Origin of Product

United States

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